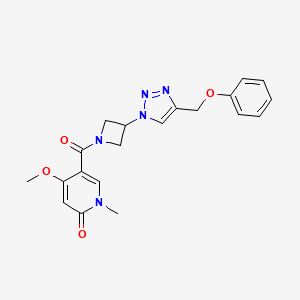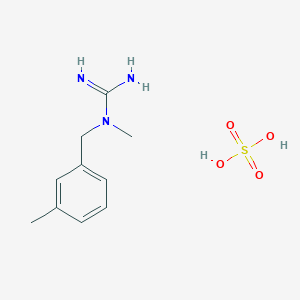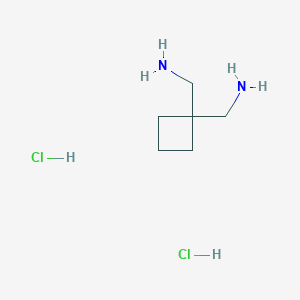
1,1-Bis(aminomethyl)cyclobutane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(aminomethyl)cyclobutane dihydrochloride is a chemical compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a derivative of cyclobutane, featuring two aminomethyl groups attached to the cyclobutane ring, and is commonly used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(aminomethyl)cyclobutane dihydrochloride typically involves the reaction of cyclobutane with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(aminomethyl)cyclobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The aminomethyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(aminomethyl)cyclobutane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Bis(aminomethyl)cyclobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(aminomethyl)cyclopentane dihydrochloride
- 1,1-Bis(aminomethyl)cyclohexane dihydrochloride
- 1,1-Bis(aminomethyl)cycloheptane dihydrochloride
Uniqueness
1,1-Bis(aminomethyl)cyclobutane dihydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications .
Eigenschaften
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6(5-8)2-1-3-6;;/h1-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUMFLZXTVGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
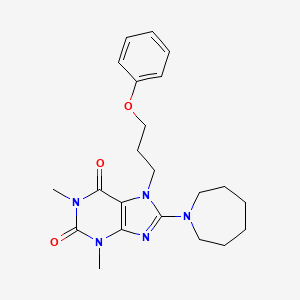
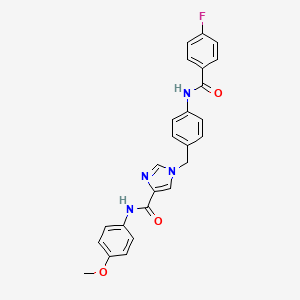
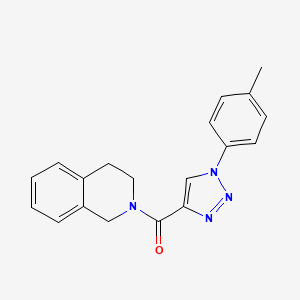
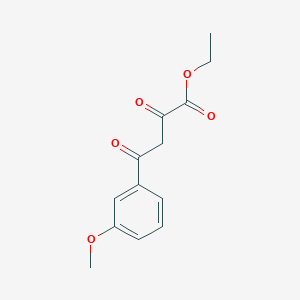
![1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2848945.png)
![N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2848947.png)
![[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2848950.png)
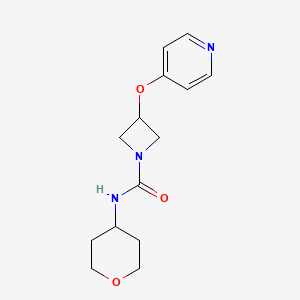

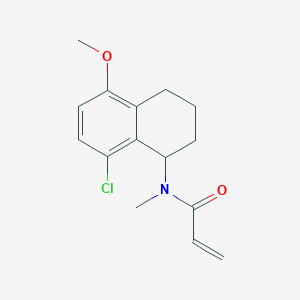
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
